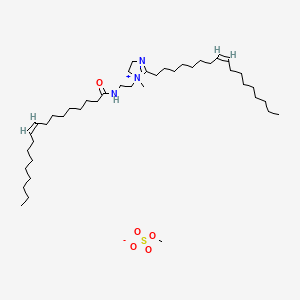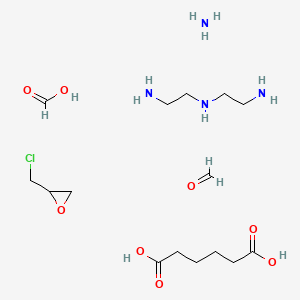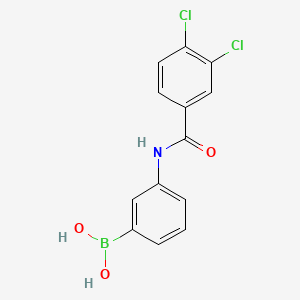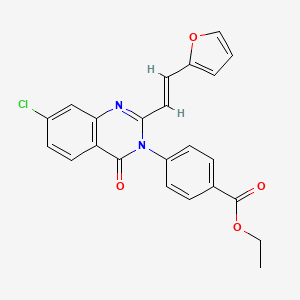![molecular formula C13H19NO4S B14454742 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid CAS No. 75599-75-6](/img/structure/B14454742.png)
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid typically involves multiple steps, starting with the preparation of the core butanoic acid structure. One common method involves the alkylation of butanoic acid derivatives with appropriate reagents to introduce the ethyl and methyl groups. The phenylsulfamoyl group is then introduced through a sulfonation reaction, using reagents such as phenylsulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-2-methylbutanoic acid: Lacks the phenylsulfamoyl group, resulting in different chemical properties and reactivity.
Phenylsulfonylacetic acid: Contains a similar sulfonyl group but has a different core structure.
Methylphenylsulfonylmethane: Shares the sulfonyl group but differs in the overall molecular framework.
Uniqueness
2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid is unique due to its combination of aliphatic and aromatic components, along with the presence of a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
75599-75-6 |
|---|---|
Molekularformel |
C13H19NO4S |
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
2-ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-4-13(5-2,12(15)16)19(17,18)14(3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
PRHORPVHFOOJEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)










